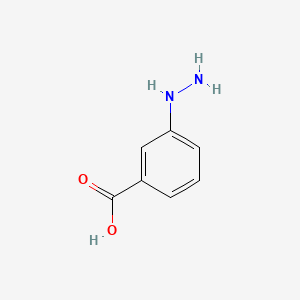

3-Hydrazinobenzoic acid

Descripción

Historical Context and Early Research Perspectives

The journey of 3-Hydrazinobenzoic acid is intertwined with the broader exploration of hydrazine (B178648) derivatives, which gained prominence in the late 19th century. The seminal work of Emil Fischer with phenylhydrazine (B124118) in 1875, although focused on carbohydrate chemistry, laid the foundational methods for synthesizing compounds containing hydrazine. The specific synthesis of this compound emerged in the mid-20th century as chemists sought to develop specialized reagents for organic synthesis and as intermediates for pharmaceuticals.

Early synthetic methods, such as the reduction of 3-nitrobenzoic acid or the diazotization of 3-aminobenzoic acid, have been refined over time. A common and well-established method involves the diazotization of 3-aminobenzoic acid, followed by reduction of the resulting diazonium salt. chemicalbook.com This process typically involves reacting 3-aminobenzoic acid with sodium nitrite (B80452) in the presence of a strong acid, like hydrochloric acid, at low temperatures. The diazonium salt is then reduced, often using a reagent like tin(II) chloride, to yield this compound. chemicalbook.com For instance, a patented two-step process involving the reaction of 3-aminobenzoic acid with sodium nitrite and tin(II) chloride reported a yield of 81%.

Contemporary Significance in Advanced Chemical Synthesis

In modern chemical synthesis, this compound is recognized as a versatile building block, primarily due to the reactivity of its hydrazine and carboxylic acid groups. sci-hub.se These functional groups allow it to participate in a variety of chemical reactions, including oxidation, reduction, and substitution.

The hydrazine moiety can be oxidized to form azobenzene (B91143) derivatives or reduced to amines. It also readily undergoes nucleophilic substitution reactions with carbonyl compounds to form hydrazones. This reactivity is fundamental to its use in creating a wide array of more complex molecules.

A significant application of this compound is in the synthesis of heterocyclic compounds. sci-hub.seacs.org These are cyclic compounds containing atoms of at least two different elements in their rings. Many pharmaceuticals and biologically active molecules are based on heterocyclic scaffolds. For instance, it is a key raw material for producing dipyrazolo[3,4-b:3',4'-d]pyridin-3-ones, which are studied for their interaction with immune regulatory proteins. chemicalbook.com

Furthermore, derivatives of this compound are utilized in medicinal chemistry. acs.org For example, 3-(2'-N-Boc-hydrazino)benzoic acid, a derivative with a protecting group, serves as a crucial intermediate in the synthesis of potential drug candidates and in bioconjugation processes. chemimpex.com

Emerging Research Trajectories and Future Outlook

The future of this compound research appears promising, with several emerging areas of investigation. One of the most notable is in the field of materials science, specifically in the development of perovskite solar cells. nih.gov Research has shown that incorporating this compound as an additive can stabilize the perovskite precursor solution. nih.gov The hydrazine group helps to reduce defects, while the carboxylic acid group inhibits degradation reactions. nih.gov This dual functionality leads to solar cells with significantly enhanced efficiency and operational stability, achieving a certified efficiency of 23.5% and retaining 94% of their initial efficiency after extensive testing. nih.gov

The antioxidant properties of hydrazinobenzoic acid derivatives are also a subject of ongoing research. acs.orgnih.gov Studies have demonstrated that these compounds can effectively scavenge free radicals, suggesting their potential in mitigating oxidative stress. nih.gov The antioxidant activity is often evaluated using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. acs.orgnih.gov

Moreover, the versatility of this compound as a synthetic intermediate ensures its continued relevance in the development of new pharmaceuticals, agrochemicals, and dyes. chemicalbook.comchemimpex.com Its ability to serve as a cornerstone for building complex molecular architectures positions it as a valuable tool for chemists in various fields. sci-hub.se

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-hydrazinylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-9-6-3-1-2-5(4-6)7(10)11/h1-4,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYDSMBICNUTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371420 | |

| Record name | 3-Hydrazinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38235-71-1 | |

| Record name | 3-Hydrazinobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38235-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydrazinobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Hydrazinobenzoic Acid

Classical Synthetic Routes

The traditional syntheses of 3-Hydrazinobenzoic acid are rooted in fundamental organic chemistry reactions, primarily utilizing derivatives of benzoic acid as starting materials.

Preparation from Benzoic Acid and Hydrazine (B178648)

While direct conversion of benzoic acid to this compound is not a standard classical route, the synthesis fundamentally relies on a benzoic acid derivative. The most established method begins with 3-aminobenzoic acid, which serves as the molecular framework. The amino group is then chemically transformed into the desired hydrazine moiety in a subsequent step, as detailed in the following section. Another approach involves the reaction of methyl esters of iodo-benzoic acids with hydrazine hydrate (B1144303); however, this method yields acylhydrazones, not the target phenylhydrazine (B124118) structure. mdpi.com

Synthesis via Diazotization and Reduction of Anilines

The most prevalent and well-documented classical method for preparing this compound is the diazotization of 3-aminobenzoic acid, followed by the reduction of the resulting diazonium salt. chemicalbook.comgoogle.com This two-step process is a cornerstone of aromatic hydrazine synthesis.

The process begins with the diazotization reaction. 3-Aminobenzoic acid is suspended in a strong mineral acid, typically hydrochloric acid, and cooled to a low temperature (0–5 °C). An aqueous solution of sodium nitrite (B80452) is then added slowly to generate the corresponding diazonium salt. chemicalbook.comgoogle.com

Following diazotization, the diazonium salt is reduced to form the hydrazine. A common classical reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. chemicalbook.com The diazonium salt solution is added to the tin(II) chloride solution at 0 °C, and the reaction is stirred for several hours. This method produces this compound in good yield. chemicalbook.com

Table 1: Reaction Protocol for Synthesis via Diazotization and Reduction

| Step | Reagents | Key Conditions | Outcome | Yield |

|---|---|---|---|---|

| Diazotization | 3-Aminobenzoic acid, Hydrochloric acid (conc.), Sodium Nitrite (aq.) | 0 °C, 1 hour | 3-Carboxybenzenediazonium chloride solution | - |

| Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (conc.) | 0 °C to room temperature, 2 hours | This compound | 81% chemicalbook.com |

O-Hydrazinobenzoic Acid as a Precursor to 3-Indazolone

The ortho-isomer, 2-Hydrazinobenzoic acid (o-Hydrazinobenzoic acid), serves as a key precursor in the synthesis of 3-Indazolone, a related heterocyclic compound. The synthesis of the precursor itself follows a similar diazotization and reduction pathway, starting from anthranilic acid (2-aminobenzoic acid). orgsyn.org

In a detailed procedure, anthranilic acid is diazotized with sodium nitrite in hydrochloric acid at 0 °C. The resulting diazonium salt is then reduced using a solution of sulfurous acid, prepared by saturating water with sulfur dioxide. After an extended reaction time, the addition of concentrated hydrochloric acid precipitates o-hydrazinobenzoic acid hydrochloride. orgsyn.org The free 2-Hydrazinobenzoic acid can be liberated by treatment with sodium acetate, yielding the product in 86% yield. orgsyn.org This intermediate can then be cyclized to form indazolone derivatives.

Modern Synthetic Innovations

Recent advancements in the synthesis of hydrazinobenzoic acids have focused on improving the efficiency, cost-effectiveness, and safety of classical methods rather than developing entirely new pathways.

High-Yield and Cost-Effective Preparations

Modern adaptations of the classical diazotization-reduction route have led to significant improvements in yield and cost-efficiency. A key innovation is the substitution of traditional reducing agents like tin(II) chloride with more economical and manageable alternatives, such as sodium sulfite or sodium metabisulfite. semanticscholar.orggoogle.com

Traditional reduction methods often have reaction times of 3 to 4 hours and provide yields in the range of 63–72%. google.com In contrast, methods employing sodium metabisulfite as the reducing agent can shorten the production cycle and increase the molar yield to over 82%. google.com The reaction is typically carried out at a slightly higher temperature (15–25 °C) and under controlled pH conditions (7–9), which contributes to the improved efficiency and purity of the final product. google.com This modification not only enhances the yield but also reduces production costs by using a cheaper reducing agent. google.comgoogle.com

Table 2: Comparison of Traditional vs. Modern Reduction Methods

| Method | Reducing Agent | Typical Yield | Key Advantages |

|---|---|---|---|

| Traditional | Tin(II) Chloride | 63-72% | Well-established procedure. |

| Modern | Sodium Metabisulfite | >82% | Higher yield, shorter reaction time, lower cost. google.com |

Stereoselective and Regioselective Synthesis Approaches

For the synthesis of this compound specifically, stereoselective and regioselective approaches are not prominently featured in the literature. The molecule is achiral, meaning it does not have stereoisomers, which negates the need for stereoselective synthesis.

The regiochemistry of the final product is determined at the outset by the choice of starting material. The classical and modern routes almost exclusively employ 3-aminobenzoic acid, which already possesses the desired meta-substitution pattern. Therefore, the synthesis is inherently regioselective, as the positions of the carboxyl and amino groups are pre-defined, and the subsequent conversion of the amino group to a hydrazine group does not alter this arrangement. The focus of synthetic development has remained on the efficiency of this transformation rather than on controlling regiochemistry.

Protecting Group Strategies, e.g., N-Boc Protection

In the multistep synthesis of complex molecules containing the this compound moiety, the reactivity of the hydrazine group can interfere with desired chemical transformations at other sites of the molecule. To prevent unwanted side reactions, a protecting group strategy is often employed. The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines and hydrazines.

The N-Boc protection involves the reaction of the hydrazine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base. This converts the nucleophilic nitrogen of the hydrazine into a less reactive carbamate, effectively shielding it from participating in subsequent reactions. The Boc group is stable under a variety of reaction conditions, including basic and reductive environments, making it a versatile choice for complex synthetic pathways.

The removal, or deprotection, of the Boc group is typically achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or hydrochloric acid (HCl) in methanol, are commonly used to cleave the carbamate and regenerate the free hydrazine group. This facile removal under specific conditions allows for the selective unmasking of the hydrazine functionality when required. The use of Boc protection is a key strategy that enables chemists to perform modifications on other parts of the molecule without interference from the highly reactive hydrazine group.

Table 1: Common Reagents for N-Boc Protection and Deprotection

| Process | Reagent | Typical Conditions |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Aqueous or organic solvent, often with a base (e.g., NaOH, DMAP) |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) |

| Deprotection | Hydrochloric acid (HCl) | Methanol or other organic solvents |

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is a significant area of chemical research, primarily for the development of new compounds with potential applications in medicinal chemistry and material science. Modifications can be made to the carboxylic acid group, the hydrazine moiety, or the aromatic ring to modulate the compound's properties.

Ethyl 3-hydrazinobenzoate is a common derivative used as an intermediate in further synthetic applications. A standard and effective method for its preparation begins with the corresponding amino ester, ethyl 3-aminobenzoate.

The synthesis proceeds via a two-step process:

Diazotization: Ethyl 3-aminobenzoate is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at a reduced temperature (typically 0-5 °C). This reaction converts the primary amino group into a diazonium salt.

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (tin(II) chloride, SnCl₂) in concentrated HCl. The reaction mixture is typically stirred at a low temperature for a few hours.

Following the reduction, the pH of the solution is adjusted with a base (e.g., NaOH solution) to precipitate the free ethyl 3-hydrazinobenzoate, which can then be isolated by filtration. This well-established procedure provides a reliable route to this key derivative with good yields.

Table 2: Synthesis of Ethyl 3-Hydrazinobenzoate

| Step | Starting Material | Reagents | Product |

| 1 | Ethyl 3-aminobenzoate | NaNO₂, HCl | Ethyl 3-(diazonio)benzoate chloride |

| 2 | Ethyl 3-(diazonio)benzoate chloride | SnCl₂·H₂O, HCl | Ethyl 3-hydrazinobenzoate |

The synthesis of substituted hydrazinobenzoic acid derivatives allows for the systematic investigation of structure-activity relationships. These derivatives can feature substituents on the aromatic ring or the hydrazine nitrogen atoms. A general and versatile approach to these compounds is to begin with an appropriately substituted 3-aminobenzoic acid.

For example, a methyl- or methoxy-substituted 3-aminobenzoic acid can be subjected to the same diazotization and reduction sequence described for the unsubstituted parent compound to yield the corresponding substituted this compound.

Alternatively, the hydrazine moiety of this compound itself can be derivatized. Reaction with aldehydes or ketones leads to the formation of hydrazones, which are a common class of derivatives with a wide range of biological activities. Acylation of the hydrazine with acid chlorides or anhydrides can also be performed to generate N-acyl hydrazide derivatives. These synthetic strategies provide access to a large library of compounds for further study.

The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring of this compound can significantly alter its electronic properties, lipophilicity, and metabolic stability. The synthesis of these halogenated derivatives is typically achieved by starting with a pre-halogenated precursor.

A common synthetic route involves using a halogenated 3-aminobenzoic acid as the starting material. For instance, to synthesize 4-chloro-3-hydrazinobenzoic acid, one would begin with 3-amino-4-chlorobenzoic acid. This starting material would then undergo the standard diazotization and reduction protocol. chemicalbook.com

The general scheme is as follows:

A solution of the halogenated 3-aminobenzoic acid in aqueous HCl is cooled to 0 °C.

An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

A solution of tin(II) chloride in concentrated HCl is then added to reduce the diazonium salt to the hydrazine.

The final halogenated this compound hydrochloride is then isolated.

This approach is highly effective as it controls the position of the halogen atom from the outset, avoiding issues with regioselectivity that can arise from direct halogenation of the this compound ring.

Chemical Reactivity and Transformation of 3 Hydrazinobenzoic Acid

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine moiety is characterized by the presence of nucleophilic nitrogen atoms, making it the primary site for a variety of chemical transformations.

Nucleophilic Addition Reactions

The hydrazine group in 3-hydrazinobenzoic acid contains lone pairs of electrons on its nitrogen atoms, rendering it nucleophilic. This property allows it to participate in nucleophilic addition reactions, particularly with electrophilic carbonyl carbons in aldehydes and ketones. youtube.commasterorganicchemistry.com The reaction mechanism involves the attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com This initial addition is often followed by dehydration, especially under acidic conditions, to yield a more stable product. youtube.com

Nucleophilic Attack: The hydrazine nitrogen attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred, typically from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: Elimination of a water molecule results in the formation of a carbon-nitrogen double bond.

Condensation Reactions, including Schiff Base Formation

A prominent example of the nucleophilic addition-elimination pathway is the condensation reaction between this compound and carbonyl compounds (aldehydes or ketones) to form hydrazones, a class of Schiff bases. jmchemsci.com This reaction involves the formation of a C=N double bond, known as an azomethine or imine group, by eliminating a molecule of water. youtube.comjmchemsci.com

The general reaction is as follows:

this compound + Aldehyde/Ketone ⇌ Hydrazone (Schiff Base) + Water

These hydrazones are important intermediates in organic synthesis and are known for their diverse biological activities. acs.org The formation of the imine group is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction. jmchemsci.com

| Reactant 1 | Reactant 2 | Product Class | Key Functional Group Formed |

| This compound | Aldehyde (R-CHO) | Hydrazone | Imine (-C=N-) |

| This compound | Ketone (R₂C=O) | Hydrazone | Imine (-C=N-) |

Cyclization Reactions to Form Heterocyclic Compounds

The bifunctional nature of the hydrazones derived from this compound makes them valuable precursors for the synthesis of various heterocyclic compounds. The presence of the carboxylic acid and the hydrazone moiety allows for intramolecular cyclization reactions, leading to the formation of stable ring structures. Hydrazine derivatives are widely used in the construction of heterocycles such as pyrazoles, triazoles, oxadiazoles, and triazines. acs.orgresearchgate.netresearchgate.net

For example, the reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for synthesizing pyrazole rings. Similarly, various multicomponent reactions involving hydrazine derivatives can lead to complex heterocyclic systems like pyranopyrimidines. nih.gov These cyclization strategies are fundamental in medicinal chemistry for creating novel compounds with potential therapeutic applications. acs.org

Oxidation-Reduction Chemistry of the Hydrazine Group

The hydrazine group can participate in oxidation-reduction (redox) reactions. Hydrazine and its derivatives are known to act as reducing agents, often leading to the formation of the highly stable dinitrogen gas (N₂). organicchemistrydata.org The antioxidant properties of 4-hydrazinobenzoic acid derivatives have been studied, indicating that the hydrazine moiety can be involved in electron transfer or hydrogen atom transfer processes to scavenge free radicals. acs.orgacs.org

Conversely, the hydrazine group can be oxidized. The oxidation of hydrazines can lead to the formation of azo compounds (R-N=N-R'). researchgate.net The specific products of oxidation depend on the oxidizing agent used and the reaction conditions. The potential for the hydrazine group to undergo redox reactions is a key aspect of its chemical reactivity. acs.org

Reactions with N-sulfinyltrifluoromethanesulfonamide

A specific reaction of this compound involves N-sulfinyltrifluoromethanesulfonamide (CF₃SO₂NSO). Research has shown that this reaction occurs selectively at the hydrazine group while leaving the carboxylic acid group intact. researchgate.net The reaction proceeds without the elimination of sulfur dioxide, resulting in the formation of 3-(2-sulfinylhydrazino)benzoic acid. researchgate.net This demonstrates the chemoselective nature of certain reagents towards the more nucleophilic hydrazine moiety over the carboxylic acid group. researchgate.net

| Reactant | Reagent | Product |

| This compound | N-sulfinyltrifluoromethanesulfonamide | 3-(2-sulfinylhydrazino)benzoic acid |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) of this compound exhibits typical reactions of this functional class, primarily involving the acidic proton and the hydroxyl group.

Key reactions include:

Salt Formation: As an acid, it readily reacts with bases (e.g., sodium hydroxide) to form carboxylate salts. libretexts.org

Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters. This is a nucleophilic acyl substitution reaction where the -OH group is replaced by an -OR' group. libretexts.org

Amide Formation: The conversion of the carboxylic acid to an amide can be achieved by reacting it with an amine. This reaction often requires the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and facilitate the nucleophilic attack by the amine. khanacademy.org

Conversion to Acyl Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen (typically chlorine) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form an acyl chloride. libretexts.orgkhanacademy.org Acyl chlorides are highly reactive intermediates used in the synthesis of esters, amides, and acid anhydrides. khanacademy.org

| Reaction Type | Reagent | Product Functional Group |

| Salt Formation | Base (e.g., NaOH) | Carboxylate (-COO⁻Na⁺) |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst | Ester (-COOR') |

| Amide Formation | Amine (R'-NH₂), DCC | Amide (-CONHR') |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) |

Esterification and Amidation Reactions

The carboxylic acid moiety (-COOH) is a primary site for reactions such as esterification and amidation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This is an equilibrium process, and to drive the reaction towards the ester product, water is usually removed, or an excess of the alcohol is used. truman.edu For example, the reaction with methanol under acidic conditions would yield methyl 3-hydrazinobenzoate. While direct esterification of this compound is a standard procedure, related esters have also been synthesized from other precursors. For instance, ethyl 3-hydrazinobenzoate has been prepared in high yield (91.7%) by the reduction of the corresponding diazonium salt derived from ethyl 3-aminobenzoate. chemicalbook.com

Amidation: The carboxylic acid group can also be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow. Common methods involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or using coupling agents. More modern, catalytic approaches are also being developed for the direct amidation of esters and carboxylic acids. google.com These reactions are fundamental in medicinal chemistry, where the amide bond is a key structural feature in many bioactive molecules.

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For most aromatic carboxylic acids like this compound, this reaction is generally difficult and requires harsh conditions, such as high temperatures. wikipedia.org The stability of the aryl-carboxyl C-C bond makes its cleavage energetically unfavorable.

However, specific pathways can facilitate this transformation:

Metal-Catalyzed Decarboxylation: Transition metal salts, particularly those of copper, can facilitate decarboxylation by forming carboxylate complexes. wikipedia.org Recent advances have shown that copper-catalyzed radical decarboxylation can enable the functionalization of benzoic acids under milder conditions than traditional pyrolysis. nih.gov For example, a general protocol for the decarboxylative hydroxylation of benzoic acids to phenols has been developed, proceeding at significantly lower temperatures than conventional methods. nih.gov

Oxidative Decarboxylation: Reactions such as the Hunsdiecker-Kochi reaction involve radical intermediates and can lead to the replacement of the carboxyl group with a halogen. wikipedia.org

Without a suitably positioned activating group (such as a β-keto group), the direct thermal decarboxylation of this compound to phenylhydrazine (B124118) is not a facile process. wikipedia.org

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of the two substituents: the hydrazino group (-NHNH₂) and the carboxylic acid group (-COOH).

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The existing substituents determine the rate of reaction and the position of the incoming electrophile.

Hydrazino Group (-NHNH₂): This group is analogous to the amino (-NH₂) and hydroxyl (-OH) groups. The nitrogen atom adjacent to the ring has a lone pair of electrons that can be donated into the aromatic π-system through resonance. This electron donation significantly increases the electron density of the ring, making it much more reactive towards electrophiles than benzene itself. It is a strong activating group and an ortho-, para-director . youtube.comyoutube.com

Carboxylic Acid Group (-COOH): This group is electron-withdrawing due to both induction and resonance. It pulls electron density out of the aromatic ring, making it less reactive towards electrophiles. It is a deactivating group and a meta-director . youtube.com

When both groups are present, the powerful activating and directing effect of the hydrazino group dominates over the deactivating effect of the carboxylic acid group. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho and para to the hydrazino group.

| Position on Ring | Relation to -NHNH₂ (Activating) | Relation to -COOH (Deactivating) | Predicted Reactivity |

|---|---|---|---|

| 2 | ortho | ortho | Highly Favored |

| 4 | para | ortho | Highly Favored |

| 5 | meta | meta | Disfavored |

| 6 | ortho | para | Highly Favored |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. wikipedia.org This reaction is the mirror opposite of electrophilic substitution; it is facilitated by strong electron-withdrawing groups (EWGs) and requires the presence of a good leaving group (like a halide). masterorganicchemistry.com

The parent this compound molecule is not a suitable substrate for SNAr reactions for two main reasons:

It lacks a suitable leaving group.

It possesses a strong electron-donating group (the hydrazino group), which deactivates the ring toward nucleophilic attack. masterorganicchemistry.com

For an SNAr reaction to occur on a related structure, the ring would need to be modified with both a leaving group and at least one strong EWG (such as a nitro group, -NO₂) positioned ortho or para to the leaving group. wikipedia.org In such a substituted derivative, a nucleophile would attack the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex, before expelling the leaving group to restore aromaticity. youtube.com

Functionalization Strategies

The trifunctional nature of this compound allows for diverse functionalization strategies targeting its different reactive sites.

| Reactive Site | Type of Reaction | Resulting Product Class | Potential Applications |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification / Amidation | Esters / Amides | Pharmaceutical synthesis, material science |

| Hydrazino (-NHNH₂) | Reaction with Carbonyls | Hydrazones | Intermediate for heterocycle synthesis |

| Hydrazino (-NHNH₂) | Cyclization Reactions | Pyrazoles, Indazoles, Triazoles | Bioactive heterocycles, dyes |

| Aromatic Ring | Electrophilic Substitution | Substituted Phenylhydrazines | Fine chemical synthesis |

One of the most important transformations of the hydrazino group is its use in the synthesis of heterocyclic compounds. Hydrazine derivatives are key precursors for building various heterocyclic scaffolds, including pyrazoles, triazoles, and quinazolines, which are prevalent in medicinal chemistry. acs.org

Mechanistic Studies of Chemical Transformations

Mechanistic understanding of the transformations of this compound relies on established principles of organic chemistry and computational studies.

Electrophilic Substitution Mechanism: The mechanism proceeds via a two-step addition-elimination pathway. The electrophile first attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. imperial.ac.uk The presence of the electron-donating hydrazino group provides significant stabilization to the positive charge in this intermediate, particularly when attack occurs at the ortho and para positions, thus accelerating the reaction at these sites.

Nucleophilic Substitution Mechanism: For suitably substituted derivatives, the SNAr mechanism also involves a two-step process: addition of the nucleophile to form a negatively charged Meisenheimer complex, followed by elimination of the leaving group. dalalinstitute.com The stability of the Meisenheimer complex is crucial and is enhanced by electron-withdrawing groups that can delocalize the negative charge. youtube.com

Radical and Metal-Mediated Mechanisms: The hydrazino moiety can also participate in radical-based transformations. Density Functional Theory (DFT) studies on the related 4-hydrazinobenzoic acid have proposed antioxidant mechanisms involving single electron transfer (SET), hydrogen atom transfer (HAT), and sequential proton loss electron transfer (SPLET). acs.org Such radical pathways could be relevant to its broader chemical reactivity. Furthermore, computational studies on related systems, such as the asymmetric hydrocyanation of hydrazones, have been used to elucidate complex catalytic cycles involving metal complexes, providing detailed insights into reaction pathways, transition states, and the role of the catalyst. beilstein-journals.org

Reaction Mechanism Elucidation

In the context of antioxidant activity, studies on derivatives of the isomeric 4-hydrazinobenzoic acid suggest potential reaction mechanisms involving single electron transfer (SET), hydrogen atom transfer (HAT), and sequential proton loss electron transfer (SPLET). These mechanisms describe how these molecules can neutralize free radicals. However, it is crucial to note that these studies were conducted on derivatives of a different isomer and their direct applicability to this compound has not been experimentally verified.

The hydrazine group (-NHNH2) is a strong nucleophile, and the benzene ring is substituted with a deactivating, meta-directing carboxylic acid group (-COOH). This electronic setup suggests that this compound would likely undergo nucleophilic attack at the hydrazine moiety and electrophilic aromatic substitution at the positions meta to the carboxylic acid group. For instance, the reaction of hydrazine with 2,4-dinitrochlorobenzene, an electrophilic aromatic compound, proceeds via nucleophilic aromatic substitution where the hydrazine acts as the nucleophile.

Kinetic Studies of Reaction Pathways

Specific kinetic studies detailing the reaction pathways of this compound, including rate constants and activation energies, are not extensively reported in the scientific literature.

However, kinetic studies on the oxidation of phenylhydrazine and its substituted derivatives by various oxidizing agents have been conducted. For example, the kinetics of the oxidation of phenylhydrazine by thallium(III) in an acidic medium have been investigated, revealing a complex mechanism that is dependent on the hydrogen ion concentration. Another study focused on the kinetics and mechanism of benzaldehyde phenylhydrazone formation, providing insights into the rates of condensation reactions involving phenylhydrazines.

A study on the initial reaction of phenylhydrazine with oxyhemoglobin examined the effect of ring substitutions on the biomolecular rate constant. It was found that the position of substituents on the phenyl ring significantly influences the reaction rate, with ortho-substituents generally decreasing the rate, while meta and para substituents tend to increase it. Specifically, a carboxylate group at the ortho or para position was found to block the reaction. While this study did not include the meta-substituted this compound, it underscores the importance of the substituent position on reactivity.

Influence of Reaction Conditions (pH, Temperature, Catalysis)

The influence of reaction conditions such as pH, temperature, and catalysis on the transformation of this compound is not specifically detailed in the available research. General chemical principles and studies on related compounds can provide some expected behaviors.

pH: The pH of the reaction medium is expected to have a significant impact on the reactivity of this compound. The hydrazine group is basic and will be protonated under acidic conditions to form the hydrazinium ion (-NHNH3+). This protonation would decrease its nucleophilicity. The carboxylic acid group is acidic and will be deprotonated under basic conditions to form the carboxylate ion (-COO-). In a study concerning the treatment of phenylhydrazine hydrochloride production effluent, the pH was a critical parameter, with the recovery of phenylhydrazine increasing with a higher pH. At an acidic pH, phenylhydrazine exists as a salt.

Temperature: Temperature generally influences reaction rates, with higher temperatures leading to faster reactions. In the aforementioned study on phenylhydrazine hydrochloride effluent, the recovery of phenylhydrazine initially increased with temperature, reaching a maximum at 35 °C, and then decreased. This suggests that temperature can have complex effects on both the desired reaction and potential side reactions or degradation.

Catalysis: Many reactions involving hydrazines are catalyzed. For instance, the Fischer indole synthesis is acid-catalyzed. While specific catalysts for the transformation of this compound are not documented, it is plausible that its reactions could be influenced by acid, base, or metal catalysts depending on the desired transformation.

Below is a table summarizing the expected influence of reaction conditions based on the chemistry of related compounds.

| Reaction Condition | Expected Influence on this compound |

| pH | Acidic: Protonation of the hydrazine group, reducing its nucleophilicity. Basic: Deprotonation of the carboxylic acid group. |

| Temperature | Generally increases reaction rates, but may also promote degradation or side reactions at higher temperatures. |

| Catalysis | Acid Catalysis: Likely to be effective for reactions involving the carbonyl group (if formed) or for promoting reactions like the Fischer indole synthesis. Metal Catalysis: Could potentially be used for cross-coupling or other transformations. |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Pharmaceutical Synthesis

3-Hydrazinobenzoic acid's function as a key intermediate is fundamental to its importance in pharmaceutical synthesis. It serves as a starting point for the creation of numerous compounds with therapeutic potential.

This compound is a valuable precursor for the synthesis of various bioactive molecules, particularly heterocyclic compounds. These structures are integral to many drugs due to their ability to interact with biological targets. The hydrazine (B178648) group in this compound is particularly reactive and allows for the formation of a variety of heterocyclic rings, which are scaffolds for molecules with anti-inflammatory, antimicrobial, and anticancer properties. nih.gov

The structure of this compound makes it an ideal building block for the assembly of more complex organic compounds. Its bifunctional nature, possessing both a hydrazine and a carboxylic acid group, enables it to participate in a variety of chemical reactions to create larger and more intricate molecular architectures. This property is essential in the development of new chemical entities with specific therapeutic actions.

Development of Hydrazone-Based Ligands and Derivatives

A significant application of this compound is in the development of hydrazone-based ligands and their derivatives. Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, formed by the reaction of a hydrazine with an aldehyde or a ketone.

Research has demonstrated the synthesis of novel acylhydrazones from 3-iodobenzoic acid, a closely related derivative of this compound. In these studies, the hydrazide of 3-iodobenzoic acid is condensed with various aldehydes to produce a series of acylhydrazones. For instance, the reaction with 3,5-dichloro-2-hydroxybenzaldehyde yielded N'-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide with a high yield of 91%. These hydrazone derivatives exhibit a range of biological activities and are a key area of investigation in drug discovery.

| Starting Material | Aldehyde Reactant | Resulting Hydrazone Derivative |

| 3-Iodobenzoic acid hydrazide | 3,5-dichloro-2-hydroxybenzaldehyde | N'-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide |

This table showcases an example of a hydrazone derivative synthesized from a compound structurally related to this compound.

Anti-Cancer Research Applications

Derivatives of hydrazinobenzoic acid, particularly hydrazones, have shown promise in anti-cancer research. Their mechanisms of action often involve interfering with cellular processes essential for cancer cell survival and proliferation, as well as inducing programmed cell death, or apoptosis.

While direct studies on this compound derivatives are still emerging, research on related hydrazone compounds indicates their potential to interfere with critical cellular pathways in cancer. For example, certain hydrazone derivatives have been shown to inhibit key enzymes involved in cancer progression. The general mechanism often involves the interaction of the hydrazone scaffold with the active site of target proteins, disrupting their function and thereby inhibiting cancer cell growth.

A significant focus of anti-cancer drug development is the identification of compounds that can selectively induce apoptosis in cancer cells. Several studies on hydrazone derivatives have demonstrated their ability to trigger this process. For instance, a study on a series of novel hydrazones, although not directly synthesized from this compound, revealed their pro-apoptotic effects on non-small-cell lung carcinoma (NSCLC) cells.

The study investigated the percentage of early and late apoptotic cells after treatment with these compounds. The findings indicated that some of the synthesized hydrazones were more effective at inducing apoptosis than the standard chemotherapy drug, cisplatin.

| Compound | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

| Compound 3a | 91.35 | 11.22 | 4.97 |

| Compound 3g | 46.60 | 7.13 | 12.17 |

| Cisplatin | 23.89 | 3.61 | 3.14 |

This table presents data on the apoptotic effects of specific hydrazone compounds on A549 lung cancer cells, illustrating the potential of this class of molecules in cancer therapy.

Antiviral Therapy Investigations

While direct investigations into the antiviral properties of this compound derivatives are not extensively documented in publicly available research, the broader class of hydrazone derivatives, which can be synthesized from this compound, has shown promise in antiviral drug discovery. Hydrazones are characterized by an azometine (-NHN=CH-) proton and are known to exhibit a wide range of biological activities, including antiviral effects. The antiviral potential of hydrazone-containing compounds is an active area of research, with studies exploring their efficacy against various viral targets. The ability of the hydrazono group to interact with other functional groups allows for the creation of diverse chemical structures with the potential for specific antiviral actions.

Antimicrobial and Antioxidant Activities of Derivatives

Derivatives of hydrazinobenzoic acid have demonstrated notable antimicrobial and antioxidant properties. The structural similarity to the more extensively studied 4-Hydrazinobenzoic acid derivatives allows for inferences to be drawn regarding the potential activities of this compound derivatives.

The antioxidant activity of hydrazinobenzoic acid derivatives is believed to occur through several mechanisms, including Single Electron Transfer (SET), Hydrogen Atom Transfer (HAT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netthepharmajournal.com In the SET mechanism, the antioxidant molecule donates an electron to a free radical, neutralizing it. The HAT mechanism involves the transfer of a hydrogen atom from the antioxidant to the radical. The SPLET mechanism is a two-step process where the antioxidant first loses a proton, followed by the transfer of an electron to the free radical. The efficiency of these mechanisms is influenced by the specific chemical structure of the derivative.

The antioxidant potential of hydrazinobenzoic acid derivatives has been evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net In studies on the closely related 4-Hydrazinobenzoic acid, various derivatives have shown significant radical scavenging activity, in some cases comparable to the standard antioxidant butylated hydroxylanisole (BHA). For instance, certain derivatives exhibited high free radical quenching activity in the ABTS assay. researchgate.net

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to assess the antioxidant capacity of these compounds. This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). Derivatives of 4-Hydrazinobenzoic acid have demonstrated a positive response in FRAP assays, indicating their capacity to donate electrons, a key aspect of antioxidant activity. researchgate.net The reducing power of these derivatives is a valuable indicator of their potential to act as effective antioxidants.

The following table summarizes the antioxidant activities of various 4-Hydrazinobenzoic acid derivatives, which can serve as a reference for the potential of this compound analogs.

| Assay | Compound/Derivative | Activity | Reference |

| DPPH | Derivatives 3 and 5-9 | 70-72% inhibition at 20 μg/mL | researchgate.net |

| ABTS | Derivatives 1-10 | 80-85% radical quenching at 20 μg/mL | researchgate.net |

| FRAP | Derivative 7 | 4120 ± 20.53 μmol Trolox/100 g | researchgate.net |

| FRAP | Derivative 2 | 4080 ± 14.57 μmol Trolox/100 g | researchgate.net |

| FRAP | Derivative 3 | 4075 ± 11.06 μmol Trolox/100 g | researchgate.net |

Enzyme Inhibition Studies

The investigation of this compound derivatives as enzyme inhibitors is an emerging area of interest, with a particular focus on enzymes implicated in metabolic disorders.

While specific studies on the alpha-glucosidase inhibitory activity of this compound derivatives are limited, the broader class of benzohydrazide derivatives has been explored for this purpose. Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. Research on various benzohydrazide and hydrazone derivatives has shown that these classes of compounds can exhibit significant alpha-glucosidase inhibitory activity. For example, some benzohydrazide-benzimidazole derivatives have been found to be potent inhibitors of α-glucosidase. The inhibitory activity is often influenced by the nature and position of substituents on the aromatic rings. These findings suggest that derivatives of this compound could be promising candidates for the development of new alpha-glucosidase inhibitors.

Applications in Peptide Synthesis and Bioconjugation

The functional groups of this compound, a hydrazine moiety and a carboxylic acid, theoretically permit its use as a linker or building block in peptide synthesis and bioconjugation. The hydrazine group can react with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages, a common strategy in bioconjugation. nih.gov

Facilitating Complex Peptide Creation

There is no specific information available in the current scientific literature detailing the use of this compound to facilitate the creation of complex peptides. While peptide hydrazides are valuable intermediates in peptide chemistry, the literature does not specify the use of this particular compound for this purpose.

Attachment of Biomolecules for Drug Delivery

The principle of hydrazone ligation is a well-established method for the attachment of biomolecules. nih.gov This involves the reaction between a hydrazine derivative and an aldehyde or ketone to form a hydrazone bond. While this compound possesses a hydrazine group suitable for such reactions, specific examples of its application for the attachment of biomolecules for drug delivery are not described in the available research. General bioconjugation strategies often employ various hydrazine-based reagents, but the specific utility of the 3-isomer of hydrazinobenzoic acid remains an area without significant published research. nih.gov

Biomolecular Targeting and Interactions

Detailed studies on the specific biomolecular targets and interactions of this compound are not prevalent in the scientific literature. While derivatives of its isomer, 4-Hydrazinobenzoic acid, have been investigated for properties such as antioxidant activity, which implies interaction with biological molecules, similar dedicated studies for this compound are not readily found. nih.govacs.org Research into the broader class of hydrazide-hydrazones has shown inhibition of enzymes like laccase, but this work did not specifically utilize this compound. mdpi.com

Structure-Activity Relationship (SAR) Studies

Comprehensive Structure-Activity Relationship (SAR) studies focused on this compound are not extensively reported. SAR studies are crucial for optimizing the biological activity of a lead compound. While SAR has been explored for derivatives of 4-Hydrazinobenzoic acid and other hydrazide-hydrazone compounds, a detailed analysis for derivatives of this compound is not available in the current body of scientific literature. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of compounds based on their physicochemical properties. nih.gov There are no specific QSAR models reported in the literature that have been developed for or applied to a series of this compound derivatives. The development of such models would require a dataset of compounds with measured biological activities, which does not appear to be publicly available at this time.

Applications in Materials Science

Development of Novel Materials with Specific Properties

The bifunctional nature of 3-hydrazinobenzoic acid allows for its use as a building block or modifying agent to create novel materials with tailored properties. The carboxylic acid group can readily form salts, esters, or amides, while the hydrazine (B178648) group can react with aldehydes and ketones to form hydrazones. This dual reactivity enables its incorporation into different material matrices to impart specific functionalities.

Derivatives of hydrazinobenzoic acid have been investigated for their antioxidant properties. acs.orgacs.org This characteristic is crucial in materials science for the development of materials with enhanced stability and longevity, as antioxidants can mitigate degradation caused by oxidative processes. While specific studies on novel materials solely constructed from 3-HBA are not extensively documented, its potential as a linker in the synthesis of metal-organic frameworks (MOFs) is an area of interest. MOFs are a class of porous materials with a wide range of applications, including gas storage and catalysis. The ability of 3-HBA to coordinate with metal ions through its carboxylate group while potentially leaving the hydrazine group available for post-synthetic modification opens up possibilities for creating functionalized MOFs with specific catalytic or sensing capabilities.

Role in Polymer Chemistry and Responsive Materials

In polymer chemistry, this compound can be utilized as a monomer or a functionalizing agent to introduce specific properties into polymer chains. The hydrazine group is particularly useful for creating dynamic covalent bonds, such as hydrazones, which are reversible under certain conditions. This reversibility is a key feature in the design of "smart" or responsive materials that can change their properties in response to external stimuli like pH. nih.gov

The formation of hydrazone linkages by reacting the hydrazine moiety of 3-HBA with aldehyde- or ketone-functionalized polymers can lead to the development of pH-responsive hydrogels and other materials. nih.gov These materials are of significant interest for applications such as controlled drug delivery, where the acidic environment of tumor tissues or specific cellular compartments can trigger the cleavage of the hydrazone bond and release an encapsulated therapeutic agent. nih.gov Although specific polymers synthesized directly from 3-HBA are not widely reported, the principles of hydrazone-based dynamic covalent chemistry strongly suggest its utility in creating:

pH-Responsive Drug Delivery Systems: Polymers functionalized with 3-HBA could form prodrugs with aldehyde- or ketone-containing drugs, which are stable at physiological pH but release the drug in acidic environments. nih.gov

Self-Healing Materials: The reversible nature of the hydrazone bond could be exploited to create self-healing polymer networks. When a fracture occurs, the bonds can reform under specific conditions, restoring the material's integrity.

Injectable Hydrogels: The in-situ formation of hydrazone crosslinks upon mixing a 3-HBA-functionalized polymer with an aldehyde-containing polymer could be used to form hydrogels for biomedical applications.

Applications in Perovskite Solar Cells

One of the most significant and well-documented applications of this compound in materials science is in the field of perovskite solar cells (PSCs). Perovskites are a class of materials with a specific crystal structure that have shown remarkable potential for high-efficiency solar energy conversion. However, their stability and the reproducibility of high-performance devices remain major challenges. 3-HBA has emerged as a key additive to address these issues. researchgate.netresearching.cn

The solutions used to deposit the perovskite layer in solar cells are often unstable and can degrade over time, leading to poor device performance and reproducibility. researchgate.net this compound, with its dual functional groups, acts as a stabilizer for these precursor solutions. researchgate.netresearching.cn The hydrazine group (-NHNH2) can reduce iodine (I2) defects back to iodide (I-), preventing the detrimental oxidation of the iodide component of the perovskite. researching.cn Simultaneously, the carboxylic acid group (-COOH) can release protons (H+), which helps to inhibit the deprotonation of the organic cations (like methylammonium, MA+) in the precursor solution. researching.cn This synergistic action prevents the degradation of the precursor ink, extending its shelf life and leading to more consistent and reliable fabrication of high-quality perovskite films. researchgate.netresearching.cn

Table 1: Effect of 3-HBA on Perovskite Precursor Solution Stability

| Precursor Solution | Observation after Aging | Implication |

| Without 3-HBA | Color change, formation of precipitates | Degradation of components, poor film quality |

| With 3-HBA | No significant color change, remains clear | Enhanced stability, suitable for high-quality film deposition |

The degradation of the perovskite material itself is a major obstacle to the long-term stability of PSCs. 3-HBA plays a crucial role in mitigating these degradation pathways. The deprotonation of organic cations and subsequent reactions are key degradation mechanisms. researchgate.net The protons released from the carboxylic acid group of 3-HBA can suppress this deprotonation. researching.cn Furthermore, the hydrazine group's ability to reduce oxidized iodide species prevents the formation of defects within the perovskite crystal lattice that can act as recombination centers for charge carriers and initiate further degradation. researching.cnresearchgate.net

The addition of this compound to perovskite materials has been shown to enhance their optoelectronic properties, which are critical for high-efficiency solar cells. By reducing defects and improving the quality of the perovskite film, 3-HBA can lead to:

Increased Carrier Lifetime: Fewer defects mean that the photogenerated electrons and holes can survive for longer before recombining, increasing the chances of them being collected as electrical current.

Reduced Non-radiative Recombination: Defect sites often act as centers for non-radiative recombination, where the energy of the charge carriers is lost as heat instead of being converted into electricity. By passivating these defects, 3-HBA reduces these losses.

Improved Photoluminescence Quantum Yield (PLQY): A higher PLQY is indicative of a lower density of defects and more efficient radiative recombination, which correlates with higher open-circuit voltages in solar cells.

Research has shown that devices fabricated with 3-HBA as an additive can achieve significantly higher power conversion efficiencies (PCEs) compared to control devices. For instance, NiOx-based inverted solar cells with 3-HBA have reached efficiencies of 23.5%. researchgate.net

Table 2: Performance of Perovskite Solar Cells with and without 3-HBA

| Device Configuration | Power Conversion Efficiency (PCE) |

| Control (without 3-HBA) | Lower PCE |

| With 3-HBA | Up to 23.5% |

Surface Modification of Electron Transport Layers (ETLs)

In the architecture of a perovskite solar cell, the electron transport layer (ETL) plays a crucial role in extracting electrons from the perovskite layer and transporting them to the electrode. The interface between the perovskite and the ETL is critical for efficient charge extraction and minimizing recombination losses. Benzoic acid derivatives, including 4-hydrazinobenzoic acid, have been used to modify the surface of common ETL materials like zinc oxide (ZnO). monash.eduacs.org

This surface modification can lead to several benefits: monash.eduacs.org

Passivation of Surface Traps: The functional groups of the benzoic acid derivative can passivate defect states on the surface of the ETL, reducing surface recombination.

Improved Energy Level Alignment: Modification of the ETL surface can alter its work function, leading to a more favorable energy level alignment with the perovskite layer for efficient electron transfer.

Enhanced Hydrophobicity: A more hydrophobic ETL surface can improve the stability of the perovskite layer by repelling moisture.

While studies have specifically mentioned 4-hydrazinobenzoic acid for this purpose, the similar chemical nature of this compound suggests its potential for similar applications in modifying ETL surfaces to enhance the performance and stability of perovskite solar cells. monash.eduacs.org The use of hydrazine hydrate (B1144303) has also been shown to be effective in modifying CdS ETLs, further highlighting the potential of hydrazine-containing compounds in this application. nih.govresearchgate.netnih.gov

One-Step Functionalization of ZnO ETLs

A noteworthy application involves the one-step functionalization of Zinc Oxide (ZnO) electron transport layers (ETLs) used in organic solar cells. acs.orgmonash.edu Traditionally, improving ZnO ETLs requires the application of an additional layer to passivate surface traps. acs.orgarxiv.org However, a more streamlined "one-step" method has been developed where a benzoic acid derivative, such as hydrazinobenzoic acid (HBA), is added directly into the ZnO precursor solution before the film is deposited. acs.orgmonash.eduarxiv.org

This approach simplifies the manufacturing of devices by integrating the functionalization into the ETL creation process. acs.orgmonash.edu The benzoic acid derivative is then present at the surface of the final ZnO film. acs.orgmonash.eduarxiv.org Studies have demonstrated that this method leads to improved device performance and stability compared to cells using untreated ZnO. acs.orgmonash.edu For instance, in organic solar cells using a PTQ10 donor and ITIC-Br nonfullerene acceptor blend, the performance of HBA-modified devices showed a T80 (the time taken for performance to degrade to 80% of its initial value) of nearly 9 hours, significantly outperforming the untreated ZnO device which had a T80 of less than 1 hour. arxiv.org This improved performance is attributed to reduced surface recombination at the interface between the ETL and the active layer. acs.orgmonash.edu

| Device Parameter | Untreated ZnO | HBA-Modified ZnO |

| T80 (PCE) Lifetime | < 1 hour | ~ 9 hours |

This interactive table summarizes the operational stability (T80) of organic solar cells with untreated versus HBA-modified ZnO ETLs, based on research findings. arxiv.org

Influence on Work Function and Hydrophilicity

The functionalization of ZnO ETLs with benzoic acid derivatives like hydrazinobenzoic acid induces significant changes in the material's surface properties, specifically its work function and hydrophilicity. acs.orgmonash.edu

Furthermore, the modified ZnO surfaces exhibit increased hydrophobicity. acs.orgmonash.edu This is quantified by a higher water contact angle compared to untreated ZnO. acs.orgmonash.edu The enhanced hydrophobicity is a key factor in improving the long-term stability of the device, as it provides better resistance to moisture, a common cause of degradation in organic electronic devices. acs.orgmonash.edu

| Surface Property | Effect of HBA Functionalization | Benefit in Device Performance |

| Work Function | Lowered | Enhanced charge extraction |

| Hydrophilicity | Decreased (Increased Hydrophobicity) | Improved device stability |

This interactive table outlines the influence of HBA functionalization on the work function and hydrophilicity of ZnO layers and the resulting benefits. acs.orgmonash.eduarxiv.org

Supramolecular Chemistry

Hydrazine-based compounds, a class to which this compound belongs, are recognized for their applications in supramolecular chemistry. acs.org These compounds can participate in the construction of various larger, well-organized molecular assemblies through non-covalent interactions. The presence of both the hydrazine and carboxylic acid functional groups allows for the formation of hydrogen bonds and other intermolecular forces, which are fundamental to the principles of molecular self-assembly in supramolecular chemistry. acs.org

Analytical Chemistry Methodologies Involving 3 Hydrazinobenzoic Acid

Derivatization Agent in Mass Spectrometry (MS)

3-Hydrazinobenzoic acid (3-HBA) serves as a crucial derivatization agent in mass spectrometry, enhancing the analysis of various biomolecules. Its primary function is to react with specific functional groups in analytes, thereby improving their ionization efficiency and facilitating their detection.

Mass Calibration and Rapid Profiling of N-Glycans by MALDI-TOF MS

The accurate and rapid profiling of N-glycans by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) presents technical challenges, including mass drift of the instrument and low ionization efficiency of the analytes. acs.orgnih.gov To address these issues, a parallel on-target derivatization strategy (POTDS) has been developed. acs.orgnih.gov This method utilizes two rationally combined matrices: this compound with 2,5-dihydroxybenzoic acid (DHB/3HBA) and quinoline-3-carbohydrazide (B3054276) with DHB (DHB/Q3CH). acs.orgnih.gov

Both matrix combinations demonstrate high derivatization efficiency and significantly improve the ionization of reducing N-glycans. acs.orgnih.gov For mass calibration, the use of 3-HBA-derivatized dextran (B179266) as a mass calibration object in MALDI-TOF MS allows for accurate calibration in both positive and negative ion modes. nus.edu.sg The mass difference between adjacent signal peaks corresponds to a glucose residue (162 Da). nus.edu.sg This strategy simplifies operation and enhances derivatization efficiency. nus.edu.sg The reaction involves the hydrazone formation between 3-HBA and the hemiacetal group at the reducing end of the sugar. nus.edu.sg The derivatization efficiency is influenced by temperature, with higher temperatures leading to increased efficiency. nus.edu.sg

The POTDS method, by observing the regular mass difference for each N-glycan labeled with Q3CH and 3-HBA respectively, helps to eliminate false positives and promotes automated identification of N-glycans in complex samples. nih.gov This approach has been successfully applied to assess N-glycans from the serum of hepatocellular carcinoma (HCC) patients, showing its potential for biomarker discovery. acs.orgnih.gov

Improving Ionization Efficiency in MS

This compound plays a significant role in enhancing the ionization efficiency of various analytes in mass spectrometry. acs.orgnih.gov When used as a matrix or a derivatization agent in MALDI-MS, 3-HBA improves the detection sensitivity of analytes like glycans. The carboxylate radical in 3-HBA, in particular, significantly improves the ionization efficiency of reducing sugars in the negative ion mode. nus.edu.sg This enhanced ionization is crucial for the analysis of complex biological samples and the discovery of biomarkers.

In the context of N-glycan analysis, both DHB/3HBA and DHB/Q3CH matrix combinations have been shown to markedly improve the ionization efficiency of reducing N-glycans. acs.orgnih.gov This leads to better signal intensity and more reliable detection. Similarly, for sulfated glycosaminoglycans (GAGs), derivatization with 3-HBA enhances their ionization in MALDI-TOF-MS, allowing for the analysis of GAG disaccharides without the need for purification after enzymatic cleavage. researchgate.net

Development of Selective Derivatization Reagents for Aldehydes in Biological Mixtures

While this compound is a known derivatization reagent, research has also focused on developing other selective reagents for aldehydes in complex biological mixtures for targeted LC-MS analysis. mdpi.com Hydrazines, in general, react with aldehydes and ketones to form stable hydrazones, which are suitable for analytical identification. unesp.brnih.gov

Detection and Quantification of Hydrazine (B178648) Derivatives

Analytical methods involving this compound are also employed for the detection and quantification of hydrazine derivatives themselves. chemimpex.com This is particularly important in fields like environmental monitoring and safety assessment, where the presence of such compounds needs to be accurately determined. chemimpex.com

Chromatographic Methods for Aldehyde Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used methods for the separation, identification, and quantification of aldehydes in various complex matrices, including food samples. tandfonline.com Derivatization strategies are often employed in these methods to enhance the detectability and stability of aldehydes during analysis. tandfonline.com

While the provided search results primarily focus on 4-hydrazinobenzoic acid (4-HBA) for aldehyde derivatization in chromatographic methods, the principles can be extended to understand the potential application of its isomer, 3-HBA. unesp.brnih.govtandfonline.comx-mol.comacs.org For instance, 4-HBA has been successfully used as a derivatizing agent for the determination of low-molecular-weight aldehydes using HPLC with UV spectrophotometric detection (HPLC-UV) and capillary electrophoresis with diode array detection (CE-DAD). unesp.brnih.govx-mol.com The derivatization reaction with 4-HBA results in the formation of stable imines (hydrazones). unesp.brnih.gov This reagent is noted for its stability, good solubility, high selectivity, and the simplicity of the preparation steps. unesp.brnih.govx-mol.com The resulting HBA-aldehyde derivatives have been analyzed by LC-MS, demonstrating the potential for identification by mass spectrometry. unesp.brnih.govx-mol.com

The derivatization reaction is often optimized for factors like time and pH to achieve low limits of detection. unesp.brnih.gov For example, with 4-HBA, optimized methodologies have achieved limits of detection below 0.5 mg L⁻¹ for various aldehydes. unesp.brnih.gov

| Parameter | Optimized Condition (with 4-HBA) |

| Derivatization Temperature | 50 °C |

| Derivatization Time | 20 min |

Table based on studies with 4-hydrazinobenzoic acid, which provides a model for potential applications of this compound. unesp.br

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in calculating various molecular properties that are key to understanding a compound's chemical behavior.

DFT calculations are frequently employed to predict the antioxidant potential of a molecule by determining several key descriptors. These descriptors help to elucidate the likely mechanism through which a compound can neutralize free radicals. The primary mechanisms are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

Key antioxidant descriptors that can be calculated using DFT include:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of a bond (typically N-H in the hydrazine (B178648) moiety or O-H in the carboxylic acid group). A lower BDE value suggests a greater ease of donating a hydrogen atom, indicating a higher potential for antioxidant activity via the HAT mechanism.

Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower IP facilitates the donation of an electron, which is the initial step in the SET-PT mechanism.

Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the molecule. This descriptor is relevant for the SPLET mechanism.

Proton Affinity (PA): The negative of the enthalpy change for the protonation of the anionic form of the molecule. This is the second step in the SPLET mechanism.

Electron Transfer Enthalpy (ETE): The enthalpy change for the transfer of an electron from the deprotonated molecule.

For the closely related 4-hydrazinobenzoic acid, DFT studies have been performed at the B3LYP/6-311G(d,p) level of theory to calculate these descriptors and predict its antioxidant activity. Similar calculations for 3-hydrazinobenzoic acid would be necessary to ascertain its specific antioxidant profile.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron-donating capability.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron-accepting ability.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.

Analysis of the HOMO and LUMO electron density distributions can reveal the most likely sites for electrophilic and nucleophilic attacks, respectively. For hydrazinobenzoic acid, these orbitals would likely show significant electron density around the aromatic ring, the hydrazine group, and the carboxylic acid group.

By combining the analysis of antioxidant descriptors and frontier molecular orbitals, DFT can provide mechanistic insights into how a compound might exert biological effects. For instance, if calculations for this compound were to show a low BDE for the N-H bond and a high HOMO energy, it would suggest a strong potential for radical scavenging activity. This theoretical evidence can guide further experimental studies to validate its biological functions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to understand how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme.

A molecular docking simulation involves placing a model of this compound into the active site of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score. The analysis of the best-docked pose reveals specific interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Pi-pi stacking

Electrostatic interactions

These interactions are critical for the stability of the ligand-protein complex and can inform the design of more potent inhibitors or activators. While studies on benzoic acid derivatives have explored their interactions with various enzymes, specific molecular docking research targeting this compound is not currently available.

Solvatochromism and Solvent Effects

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited electronic states of the molecule. Computational studies can model these effects to understand how the solvent environment influences the molecule's electronic transitions, which are observed in UV-Vis spectroscopy.

Studying the solvatochromism of this compound would involve calculating its electronic absorption spectra in various solvents of differing polarities. This can be achieved using methods like Time-Dependent Density Functional Theory (TD-DFT) combined with a solvent model (e.g., the Polarizable Continuum Model, PCM). Such studies would reveal how solvent-solute interactions, particularly hydrogen bonding and dipolar interactions, affect the intramolecular charge transfer (ICT) characteristics of the molecule. While solvatochromic studies have been conducted on derivatives of hydrazinobenzoic acid, specific computational data for the 3-isomer remains to be published.

Biological and Biomedical Research Tools

Use as a Reagent for Biochemical Research

The chemical properties of 3-hydrazinobenzoic acid, specifically the presence of the hydrazine (B178648) and carboxylic acid functional groups, make it a versatile reagent in biochemical research. The hydrazine moiety can react with carbonyl groups (aldehydes and ketones) on other molecules to form stable hydrazone linkages. This reactivity is widely exploited in bioconjugation, the process of chemically linking two molecules, at least one of which is a biomolecule.